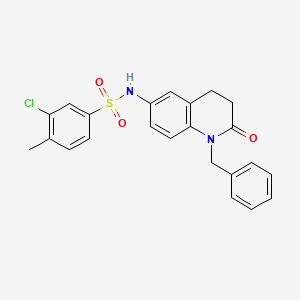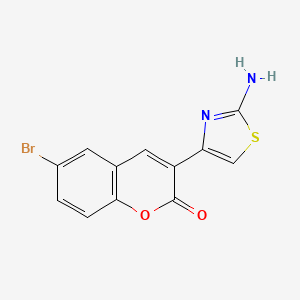
2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CK2 inhibitor, as it inhibits the activity of a protein kinase called CK2.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral efficacy.
Anti-inflammatory Activity
The indole nucleus is a common feature in many anti-inflammatory agents. The modification of the indole structure, as seen in the compound , can lead to the development of new anti-inflammatory drugs with potentially improved safety and efficacy profiles .
Anticancer Activity
Indole derivatives are known to possess anticancer activities. They can interact with various cellular targets and disrupt critical pathways in cancer cells. Research into specific derivatives like 2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide could lead to novel treatments for various types of cancer .
Anti-HIV Activity
Compounds containing the indole moiety have been explored for their potential in treating HIV. By binding to key proteins involved in the HIV lifecycle, these derivatives can inhibit the replication of the virus, offering a promising avenue for new HIV therapies .
Antioxidant Activity
Indole derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is beneficial in preventing and treating diseases associated with oxidative damage .
Antimicrobial Activity
The antimicrobial activity of indole derivatives includes action against bacteria, fungi, and other pathogens. The structural adaptability of indole allows for the synthesis of compounds that can overcome resistance mechanisms in microbes .
Antitubercular Activity
Tuberculosis remains a significant global health challenge, and indole derivatives have shown promise as antitubercular agents. Their ability to inhibit mycobacterial growth makes them valuable candidates for new drug development .
Antidiabetic Activity
Indole-based compounds have been investigated for their potential in managing diabetes. They may exert their effects by influencing insulin secretion, glucose uptake, or other metabolic processes relevant to diabetes .
Antimalarial Activity
Malaria is another area where indole derivatives have therapeutic potential. Their ability to interfere with the life cycle of the malaria parasite offers a pathway to developing new antimalarial drugs .
Anticholinesterase Activity
Indole derivatives can also serve as anticholinesterase agents, which are useful in treating conditions like Alzheimer’s disease. By inhibiting the enzyme cholinesterase, these compounds can enhance cholinergic neurotransmission in the brain .
Mechanism of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Thiazole derivatives also have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
properties
IUPAC Name |
2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10-4-6-13(11(2)8-10)16(21)19-12-5-7-14-15(9-12)18(23)20(3)17(14)22/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQLIZCKCSIPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

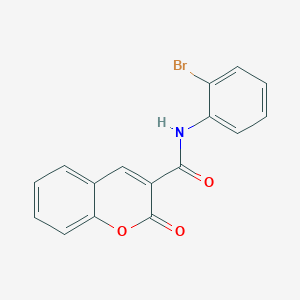
![1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2981530.png)


![5-(4-Ethoxy-3-methylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2981533.png)
![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2981534.png)
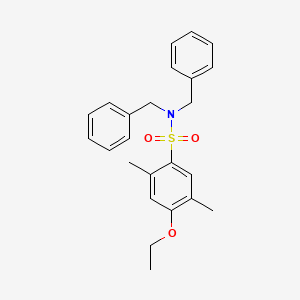
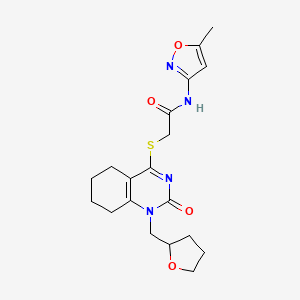
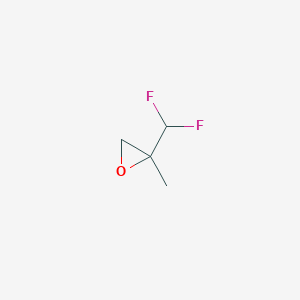
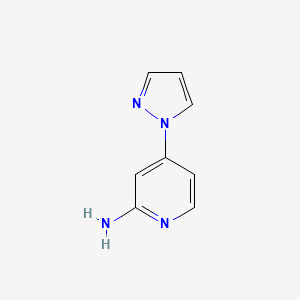
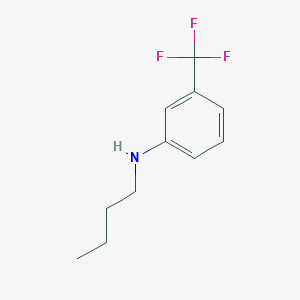
![7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate](/img/structure/B2981548.png)
